tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, followed by the addition of 3-chloropropanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of morpholine derivatives with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate
- tert-Butyl ®-2-(2-hydroxyethyl)morpholine-4-carboxylate
- tert-Butyl ®-2-(4-hydroxybutyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is unique due to the specific positioning of the hydroxypropyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This unique structure allows for specific applications in various fields of research and industry .
Biological Activity
tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate is a compound that falls within the category of morpholine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula: C10H19NO4
- Molecular Weight: 217.26 g/mol
- CAS Number: 135065-71-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Morpholine derivatives often exhibit modulating effects on G-protein coupled receptors (GPCRs) and can influence signaling pathways related to inflammation and pain.
Biological Activity Overview
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Antimicrobial Activity:
- Recent studies have highlighted the potential of morpholine derivatives as antimicrobial agents. For example, compounds similar to tert-butyl morpholines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
-
Anti-inflammatory Effects:
- Morpholine derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
-
Neuroprotective Properties:
- Some studies have suggested that morpholine derivatives may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration. The exact mechanisms remain under investigation, but the modulation of neurotransmitter systems is a likely pathway.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Mir et al. evaluated various pyrrole derivatives, including morpholine analogs, against bacterial pathogens. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting the potential of morpholine-based compounds in pharmaceutical applications . -
Inflammation Model Studies:
In a controlled animal study assessing the anti-inflammatory effects of morpholine derivatives, researchers found significant reductions in inflammation markers when treated with tert-butyl morpholines compared to untreated controls. This suggests a promising avenue for further research into its therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
KYMQUHWGJBYVCX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCO |
Origin of Product |
United States |
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